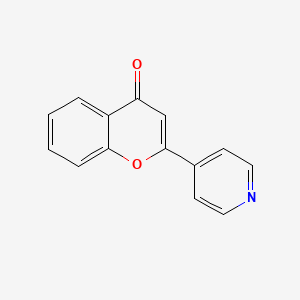

2-(Pyridin-4-yl)-4h-chromen-4-one

Description

Significance of the 4H-Chromen-4-one System as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The 4H-chromen-4-one, or chromone (B188151), framework is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a 4-pyrone ring. researchgate.netnih.gov This structural motif is recognized in medicinal chemistry and chemical biology as a "privileged scaffold". nih.gov The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The versatility of the chromone nucleus has made it a focal point of extensive academic research and a valuable template in drug discovery. nih.gov

The significance of the 4H-chromen-4-one system stems from its widespread occurrence in natural products, particularly flavonoids, which are known for their diverse pharmacological properties. nih.gov Synthetic derivatives based on this scaffold have been shown to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. nih.govnih.gov For instance, certain 4H-chromen-4-one derivatives have been investigated as selective inhibitors of enzymes such as formyl peptide receptor-1 (FPR-1), which is involved in chemotaxis in human neutrophils. nih.gov

The structural features of the 4H-chromen-4-one system, such as the planar aromatic ring and the hydrogen bond accepting ability of the carbonyl group, allow for diverse interactions with biological macromolecules. nih.gov The C2 and C3 positions of the pyrone ring are particularly amenable to substitution, enabling the synthesis of large libraries of derivatives with tailored biological activities. This has allowed researchers to explore structure-activity relationships (SAR) and optimize the potency and selectivity of these compounds for various therapeutic targets. nih.govresearchgate.net The adaptability of the chromone scaffold continues to make it an attractive starting point for the development of novel therapeutic agents. nih.gov

Overview of Academic Research Trajectories for 2-(Pyridin-4-yl)-4H-chromen-4-one and Related Chromone Derivatives

While academic research specifically on this compound is not extensively documented in publicly available literature, significant research has been conducted on closely related chromone derivatives where a pyridine (B92270) or a substituted pyridine moiety is present at the C2 position. These research trajectories primarily focus on exploring their potential as anticancer agents and enzyme inhibitors.

A notable area of investigation involves the synthesis of aza-analogs of 2-styrylchromones, such as 2-(pyridylvinyl)chromen-4-ones. In these structures, a vinyl linker connects the pyridine ring to the C2 position of the chromone core. A study on a series of novel 2-(pyridylvinyl)chromen-4-ones and their corresponding pyridine N-oxides revealed their potential as anticancer agents against human non-small-cell lung cancer (A549) cells. researchgate.netnih.gov Some of these compounds demonstrated inhibitory effects comparable to the established anticancer drug 5-fluorouracil, while showing no toxicity to normal cells. researchgate.netnih.gov

The tables below summarize the findings from selected academic research on 2-(pyridylvinyl)chromen-4-one derivatives.

Table 1: Anticancer Activity of Selected 2-(Pyridylvinyl)chromen-4-one Derivatives against A549 Cells researchgate.netnih.gov

| Compound ID | Structure | Key Findings |

| 8a | A 2-(pyridylvinyl)chromen-4-one derivative | Exhibited inhibitory effects comparable to 5-fluorouracil. researchgate.netnih.gov |

| 18 | A pyridine N-oxide derivative of a 2-(pyridylvinyl)chromen-4-one | Showed inhibitory effects comparable to 5-fluorouracil. researchgate.netnih.gov |

This table presents a summary of the anticancer activity of selected compounds as reported in the cited literature.

Another research direction has been the development of 4H-chromen-4-one derivatives as inhibitors of specific enzymes involved in disease pathology. For example, derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In these studies, the focus is on modifying substituents on both the chromone scaffold and the 2-phenyl ring to achieve high potency and selectivity for COX-2 over the COX-1 isoenzyme. The data from these studies indicate that the nature and size of the substituent at the C3 position of the chromone ring are important for COX-2 inhibitory activity. nih.gov

Furthermore, the chroman-4-one scaffold, a close structural relative of 4H-chromen-4-one, has been used as a basis for developing inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a protein overexpressed in various cancers. clockss.org A chroman-4-one derivative, ARI-1, was identified as an inhibitor of ROR1 expression. clockss.org This has led to further research where the chroman-4-one scaffold was replaced with other heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-one, to develop more potent ROR1 inhibitors. clockss.org

The research on these related derivatives underscores the potential of incorporating a pyridine or other nitrogen-containing heterocycles at the C2 position of the 4H-chromen-4-one scaffold for the development of new therapeutic agents. The structure-activity relationship studies in these areas provide a valuable foundation for the future design and synthesis of this compound and its analogs with optimized biological activities.

Table 2: Examples of Biologically Active 4H-Chromen-4-one and Related Derivatives

| Compound Class | Target/Activity | Key Findings |

| 2-(Pyridylvinyl)chromen-4-ones | Anticancer (A549 cells) | Compounds 8a and 18 showed activity comparable to 5-fluorouracil. researchgate.netnih.gov |

| 2-Phenyl-4H-chromen-4-ones | COX-2 Inhibition | The substituent at the C3 position is important for activity. nih.gov |

| Chroman-4-one derivatives | ROR1 Inhibition | ARI-1 inhibits ROR1 expression in non-small cell lung adenocarcinoma cells. clockss.org |

This table provides an overview of the biological activities of different classes of chromone derivatives as reported in the cited literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKMIKUCGVSMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287505 | |

| Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-16-0 | |

| Record name | 3034-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for 2 Pyridin 4 Yl 4h Chromen 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the characterization of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-(Pyridin-4-yl)-4H-chromen-4-one, the ¹H NMR spectrum exhibits characteristic signals for the protons on both the chromen-4-one and pyridine (B92270) moieties.

In a typical ¹H NMR spectrum of a related compound, 2-phenyl-4H-chromen-4-one, recorded in Chloroform-d, the following signals are observed: a doublet of doublets at 8.24 ppm (J = 8.9 Hz), a doublet of doublets at 7.93 ppm (J = 7.3, 2.2 Hz), a triplet at 7.70 ppm (J = 8.4 Hz), a multiplet around 7.55 ppm, a triplet at 7.42 ppm (J = 7.5 Hz), and a singlet at 6.83 ppm. rsc.org For this compound, the pyridine ring protons introduce additional signals. Specifically, the protons on the pyridine ring typically appear as doublets. For instance, in a related pyridyl-containing compound, the pyridine protons (3'-H and 5'-H) show a doublet at 8.77 ppm (J = 5.6 Hz), while the 2'-H and 6'-H protons appear as a doublet at 8.04 ppm (J = 5.6 Hz). researchgate.net

The chemical shifts and coupling constants are highly sensitive to the substitution pattern on both the chromone (B188151) and pyridine rings.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 2-(Aryl)-4H-chromen-4-one Derivatives

| Proton | 2-Phenyl-4H-chromen-4-one rsc.org | 2-(p-Tolyl)-4H-chromen-4-one | 2-(4-Bromophenyl)-4H-chromen-4-one rsc.org |

| H-5 | 8.24 (dd) | 8.23 (dd) | 8.22 (d) |

| H-6 | 7.42 (t) | 7.41 (t) | 7.42 (t) |

| H-7 | 7.70 (t) | 7.68 (ddd) | 7.68 (dt) |

| H-8 | 7.55 (d) | 7.53 (d) | 7.55 (d) |

| H-3 | 6.83 (s) | 6.78 (s) | 6.79 (s) |

| Phenyl H | 7.93 (dd), 7.55 (m) | 7.83 (d), 7.33 (d) | 7.78 (d), 7.68 (d) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

In the ¹³C NMR spectrum of 2-phenyl-4H-chromen-4-one, the carbonyl carbon (C-4) resonates at a characteristic downfield shift of approximately 178.39 ppm. rsc.org Other key signals include those for the oxygen-bearing aromatic carbon (C-2) at around 163.31 ppm and the olefinic carbon (C-3) at approximately 107.53 ppm. rsc.org The carbons of the fused benzene (B151609) ring and the phenyl substituent appear in the aromatic region (typically 118-156 ppm). rsc.org

For this compound, the carbon signals of the pyridine ring are also observed. In a representative pyridyl-containing triazole, the pyridine carbons C-3' and C-5' appear at 150.07 ppm, while C-2' and C-6' are found at 121.48 ppm. researchgate.net The specific chemical shifts will vary depending on the substitution.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Aryl)-4H-chromen-4-one Derivatives

| Carbon | 2-Phenyl-4H-chromen-4-one rsc.org | 2-(p-Tolyl)-4H-chromen-4-one | 2-(4-Bromophenyl)-4H-chromen-4-one rsc.org |

| C-2 | 163.31 | 163.40 | 162.23 |

| C-3 | 107.53 | 107.30 | 107.67 |

| C-4 | 178.39 | 178.43 | 178.21 |

| C-4a | 123.94 | 123.91 | 123.89 |

| C-5 | 125.64 | 125.60 | 125.73 |

| C-6 | 125.20 | 125.13 | 125.38 |

| C-7 | 133.76 | 133.66 | 133.93 |

| C-8 | 118.09 | 118.06 | 118.05 |

| C-8a | 156.20 | 156.20 | 156.12 |

| Phenyl C | 131.69, 129.02, 126.24 | 129.74, 128.89, 126.20, 21.61 (CH3) | 132.34, 130.66, 127.67, 126.31 |

Advanced Two-Dimensional NMR Techniques

To overcome the complexities of one-dimensional spectra, especially in substituted derivatives, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar couplings between protons, typically over two to three bonds. oxinst.com This helps in identifying adjacent protons and tracing out the spin systems within the molecule, such as the protons on the chromone ring and the pyridine ring. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. nih.gov It is invaluable for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. nih.gov This is crucial for connecting different spin systems and for assigning quaternary carbons that have no attached protons. For example, correlations from the H-3 proton to C-2, C-4, and C-4a would be expected.

These 2D NMR techniques, used in conjunction, allow for the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and powerful tool for identifying key functional groups. For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-pyrone ring. This band typically appears in the region of 1600-1650 cm⁻¹. rsc.org

Other significant absorptions include:

C=C stretching vibrations of the aromatic and heterocyclic rings, which are observed in the 1450-1600 cm⁻¹ range. rsc.org

C-O-C stretching vibrations of the chromone ether linkage, which typically appear between 1000-1300 cm⁻¹.

C-H stretching vibrations of the aromatic and heterocyclic rings are found above 3000 cm⁻¹.

Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Key FT-IR Absorption Bands (cm⁻¹) for Chromone Derivatives

| Functional Group | 2-Phenyl-4H-chromen-4-one rsc.org | 2-(Furan-2-yl)-4H-chromen-4-one rsc.org | 2-(Thiophen-2-yl)-4H-chromen-4-one rsc.org |

| C=O Stretch | 1645 | 1649 | 1649 |

| C=C Stretch (Aromatic) | 1607, 1570 | 1605, 1577 | 1605, 1577 |

| C-O-C Stretch | 1133 | 1130 | 1130 |

| C-H Bend (Aromatic) | 770 | 775 | 775 |

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to characterize the vibrations of the carbon skeleton.

The Raman spectra of pyridine-containing compounds are typically dominated by intense bands corresponding to the ring breathing vibrations, which are observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The C=C stretching vibrations of the pyridine and chromone rings also give rise to strong Raman signals. stfc.ac.uk The position and intensity of these bands can be influenced by substitution and intermolecular interactions. researchgate.net Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly enhance the Raman signal, allowing for the study of these molecules at very low concentrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of this compound and its derivatives, the extended π-conjugated system, encompassing both the chromen-4-one core and the pyridine ring, gives rise to characteristic absorption bands.

The UV-Vis spectrum of a molecule is sensitive to its structural features and the surrounding environment, such as the solvent. The electronic transitions observed in these compounds are typically of the types π → π* and n → π. The high-energy π → π transitions are associated with the extensive conjugation across the molecule, while the lower-energy n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms.

For instance, studies on structurally related flavone (B191248) derivatives, such as 2-(4-nitrophenyl)-4H-chromen-4-one, have shown absorption maxima (λmax) in the ultraviolet region. In one study, this nitro-substituted flavone exhibited an absorption band at 312 nm, which underwent a red shift upon interaction with DNA, indicating a change in the electronic environment of the chromophore. researchgate.net Similarly, various imino-2H-chromene-3-carboxamide derivatives display absorption spectra in the range of 294–400 nm. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the core structure.

Interactive Data Table: UV-Vis Absorption Data for Related Chromone Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-4H-chromen-4-one | Tris-HCl buffer | 312 | researchgate.net |

These data illustrate the typical absorption ranges for compounds with a similar chromenone backbone. The specific λmax for this compound is expected to fall within a comparable region, with the exact value being dependent on the solvent and any substitutions on the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, which has a molecular formula of C₁₄H₉NO₂ and a molecular weight of 223.2268, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. researchgate.net

Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds, leading to characteristic neutral losses and the formation of stable charged fragments.

Key fragmentation pathways for flavonoids and related structures often involve cleavages of the heterocyclic C-ring. Retro-Diels-Alder (RDA) reactions are common, leading to the separation of the A and B rings. For this compound, a primary fragmentation would likely involve the cleavage of the bonds in the chromenone ring system. Common neutral losses from the molecular ion would include CO (28 Da) and fragments from the pyridine ring. In ESI-MS spectra of related azaflavones, the molecular ion peak is often the base peak, indicating its relative stability. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | researchgate.net |

| Molecular Weight | 223.2268 | researchgate.net |

| Predicted Fragment (m/z) | [M-CO]⁺ = 195 | General Fragmentation Rules libretexts.orgmsu.edulibretexts.org |

| Predicted Fragment (m/z) | [M-HCN]⁺ = 196 | General Fragmentation Rules libretexts.orgmsu.edulibretexts.org |

| Predicted Fragment (m/z) | [C₈H₅O₂]⁺ = 133 (from C-ring cleavage) | General Fragmentation Rules libretexts.orgmsu.edulibretexts.org |

The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound and for distinguishing it from its isomers.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal structure reveals the planarity of the chromenone and pyridine ring systems and the dihedral angle between them. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can also be elucidated. This information is vital for understanding the solid-state properties of the material and for designing new derivatives with specific packing motifs.

Interactive Data Table: Representative Crystallographic Data for a Flavone Derivative

| Parameter | Value (for a representative flavone derivative) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.123(5) | researchgate.net |

| b (Å) | 8.456(4) | researchgate.net |

| c (Å) | 16.543(8) | researchgate.net |

| β (°) | 101.54(3) | researchgate.net |

| Volume (ų) | 1386.1(12) | researchgate.net |

This representative data highlights the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction study of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and paramagnetic metal ions. While this compound itself is diamagnetic and therefore EPR-silent, its complexes with paramagnetic metal ions, such as Cu(II), Mn(II), or VO(IV), can be effectively studied using this technique.

EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center in a complex. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the geometry of the complex. The hyperfine coupling constants arise from the interaction of the electron spin with the nuclear spins of the metal ion and any coordinating ligand atoms (like nitrogen), providing information about the nature of the metal-ligand bonding and the delocalization of the unpaired electron.

For instance, in a Cu(II) complex of this compound, the copper ion (d⁹, S=1/2) would give a characteristic EPR spectrum. The values of g|| and g⊥, and the copper hyperfine coupling constant A||, can be used to infer the coordination geometry (e.g., square planar or tetrahedral) and the nature of the donor atoms. mdpi.comresearchgate.netsci-hub.selibretexts.org The nitrogen atom of the pyridine ring, if coordinated to the metal, would introduce superhyperfine splitting, providing direct evidence of its coordination.

Interactive Data Table: Representative EPR Parameters for a Cu(II) Complex | Complex | g|| | g⊥ | A|| (10⁻⁴ cm⁻¹) | Coordination Environment | Reference | |---|---|---|---|---|---| | [Cu(acac)₂] | 2.266 | 2.053 | 190 | O₄ (Square Planar) | Representative data |

This table illustrates the type of parameters that would be determined from an EPR study of a paramagnetic metal complex of this compound, providing invaluable insights into its electronic and geometric structure.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl 4h Chromen 4 One

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the molecular geometry and electronic properties of compounds like 2-(Pyridin-4-yl)-4H-chromen-4-one.

Optimization of Molecular Structures and Conformational Analysis

Through DFT calculations, the three-dimensional arrangement of atoms in this compound can be optimized to find its most stable geometric structure. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. Conformational analysis, a part of this process, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this would involve examining the rotational barrier and preferred dihedral angle between the chromen-4-one core and the pyridin-4-yl substituent. The most stable conformer is determined by identifying the structure with the lowest calculated energy.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis reveals the distribution of electron density in these key orbitals. The HOMO is typically localized over the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is generally found over the electron-deficient regions, highlighting the areas prone to nucleophilic attack. youtube.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Global Reactivity Descriptors: Chemical Hardness, Chemical Softness, Chemical Potential, and Electrophilicity

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A higher chemical hardness indicates lower reactivity, while a higher chemical softness suggests greater reactivity. dergipark.org.tr The chemical potential measures the tendency of electrons to escape from the system, and the electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.25 eV |

| Chemical Softness (S) | 0.44 eV⁻¹ |

| Chemical Potential (μ) | -4.25 eV |

| Electrophilicity Index (ω) | 4.01 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making them potential sites for electrophilic interaction. Conversely, positive potential regions might be located around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. This is particularly useful for understanding the molecule's flexibility and how its conformation might change in different environments, such as in solution or when interacting with a biological target. MD simulations can also be used to study the interactions of the compound with other molecules, such as solvent molecules or biological macromolecules, providing insights into its solvation properties and potential binding modes.

Quantum Chemical Calculations for Reaction Mechanisms and Thermodynamic Stability

Quantum chemical calculations, including DFT, are instrumental in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate.

These calculations can also be used to determine the thermodynamic stability of the reactants, products, and any intermediates involved in a reaction. By comparing the energies of these species, one can predict the feasibility and spontaneity of a chemical transformation. For this compound, this could involve studying its synthesis, degradation pathways, or its reactivity towards other chemical species.

In Silico Pharmacological Profiling and Ligand-Target Interaction Prediction

Computational and theoretical investigations are pivotal in modern drug discovery, offering predictive insights into the pharmacological potential of novel chemical entities. For the compound this compound, a member of the flavonoid family, in silico methods provide a crucial first pass in evaluating its potential as a therapeutic agent. These techniques, including molecular docking, ADME prediction, and QSAR modeling, help to elucidate its interactions with biological targets, predict its journey through the body, and understand the structural features that govern its activity.

Molecular Docking Studies for Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of that interaction, typically expressed as a binding energy score. While specific docking studies for this compound are not extensively documented, a wealth of research on structurally related 2-aryl-4H-chromen-4-one (flavone) and chromone (B188151) derivatives provides significant insights into its potential biological targets. These studies demonstrate that the chromone scaffold is a versatile structure capable of interacting with a wide array of enzymes implicated in various diseases.

Docking studies on chromone analogues have identified them as potential inhibitors for several key enzymes. For instance, new 2-phenyl-4H-chromen-4-one derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov A molecular modeling study of one such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, revealed that its p-MeSO2 group fits well into the secondary pocket of the COX-2 active site, interacting with residues like Arg513, Val523, and His90. nih.gov Similarly, chromene flavanones have been evaluated as inhibitors of xanthine (B1682287) oxidase (XO), with docking studies confirming strong binding affinities and identifying key π–π interactions with residues like Phe914. nih.gov

Other identified targets for this class of compounds include the Bcr-Abl oncogene, which is crucial in certain types of leukemia, and enzymes essential for bacterial virulence, such as Pseudomonas aeruginosa RmlA. ekb.egnih.gov In these studies, the chromone core consistently serves as a critical anchor, with the substituents on the phenyl ring dictating specificity and enhancing binding affinity through various interactions, including hydrogen bonds and hydrophobic contacts. ekb.eg These findings suggest that this compound, by virtue of its core scaffold, is a promising candidate for binding to similar protein targets. The nitrogen atom in the pyridine ring could offer additional hydrogen bonding opportunities, potentially influencing its binding affinity and selectivity profile.

| Target Protein | PDB ID | Analogue/Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not Specified | 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | Not Specified | Arg513, Val523, His90, Ser530 | nih.gov |

| Xanthine Oxidase (XO) | 3NVY | Chromene Flavanones | -6.16 to -6.78 | Phe914, Leu873, Leu1014 | nih.gov |

| Pseudomonas aeruginosa RmlA | Not Specified | Flavone (B191248) Compounds (e.g., Ayanin) | -7.70 to -9.60 | ASP110, GLU161, VAL172 | ekb.eg |

| Bcr-Abl Oncogene | Not Specified | 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | -7.8 to -10.16 | Not Specified | nih.gov |

| Ewing Sarcoma Protein (EWS) | Not Specified | Flavonoids (e.g., Daidzein, Kaempferol) | Not Specified | Not Specified | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified | Chromone-embedded peptidomimetics | -19.54 (MM-GBSA) | Not Specified | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Developability

The developability of a potential drug molecule is critically dependent on its pharmacokinetic properties, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are invaluable for forecasting these properties early in the drug discovery pipeline, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures.

For this compound, its ADME profile can be inferred from computational studies on closely related analogues. A study on 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one concluded that the compound possesses favorable biological qualities based on its physicochemical features, lipophilicity, and pharmacokinetic characteristics. tandfonline.com Generally, compounds in the flavone family are evaluated against criteria such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

| ADME Parameter | Predicted Value/Characteristic | Significance for Developability | Reference |

|---|---|---|---|

| Molecular Weight | Generally < 500 g/mol | Favorable for absorption (Lipinski's Rule) | impactfactor.org |

| Lipophilicity (Consensus LogP) | Generally < 5 | Impacts solubility, permeability, and metabolism (Lipinski's Rule) | impactfactor.org |

| Topological Polar Surface Area (TPSA) | Typically 20-130 Ų | Predicts cell permeability and oral absorption | researchgate.net |

| Gastrointestinal (GI) Absorption | High (Predicted) | Indicates good potential for oral administration | nih.gov |

| Blood-Brain Barrier (BBB) Permeant | No (Predicted for many analogues) | Suggests lower potential for central nervous system side effects | nih.gov |

| CYP450 Enzyme Inhibition (e.g., CYP1A2, CYP2C9) | Often predicted as an inhibitor | Indicates potential for drug-drug interactions | impactfactor.org |

| Lipinski's Rule of Five | 0 Violations (Predicted for many analogues) | High likelihood of being an orally active drug | impactfactor.org |

| Bioavailability Score | ~0.55 | Quantifies the probability of having favorable pharmacokinetic properties | impactfactor.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features (descriptors) that influence potency, QSAR models can guide the design of new, more active analogues.

For the structural class to which this compound belongs, QSAR studies have been particularly informative. A key study analyzed a series of 4-aryl-4H-chromenes for their apoptosis-inducing activity against several human cancer cell lines. nih.gov Using methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), the researchers built robust QSAR models. nih.gov The results highlighted that 2D autocorrelation descriptors and quantum chemical parameters, such as dipole moment, are significant structural features that influence the biological activity across different cell lines. nih.gov This indicates that both the spatial arrangement of atoms and the electronic properties of the molecule are crucial for its cytotoxic effects.

Chemical Reactivity and Transformation Pathways of 2 Pyridin 4 Yl 4h Chromen 4 One

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2-(pyridin-4-yl)-4H-chromen-4-one is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. rsc.orgchemicalbook.com Such reactions, if they occur, typically require harsh conditions and favor substitution at the 3- and 5-positions of the pyridine ring. rsc.org A potential strategy to enhance reactivity and direct substitution to the 4-position of the pyridine ring involves the formation of the corresponding pyridine N-oxide. libretexts.org This modification increases the electron density of the ring, facilitating electrophilic attack.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the stabilization of the anionic intermediate by the electronegative nitrogen atom. hooghlywomenscollege.ac.in Recent studies on the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) have demonstrated the feasibility of direct functionalization at the 4-position. wikipedia.org

The chromone (B188151) ring system also influences the substitution patterns. The benzene (B151609) part of the chromone can undergo electrophilic substitution, with the directing effects governed by the existing substituents.

Oxidation and Reduction Pathways

The oxidation of the chromone moiety in this compound can potentially proceed through pathways analogous to those observed for other flavonoids and ketones. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is a plausible transformation for the 4-oxo group of the chromenone ring, which would lead to a lactone. libretexts.orgnumberanalytics.comyoutube.comyoutube.comnih.gov Another potential oxidation pathway is the Dakin reaction, where an ortho- or para-hydroxylated aryl ketone reacts with hydrogen peroxide to form a benzenediol and a carboxylate. hooghlywomenscollege.ac.inorganic-chemistry.orgrsc.orgwikipedia.orgalfa-chemistry.com For this to occur on the chromone ring, prior hydroxylation of the aromatic part would be necessary.

Reduction of the this compound molecule can target either the pyridine or the chromone moiety. The reduction of the pyridine ring to a piperidine (B6355638) can be achieved using various reducing agents. A related compound, (2-amino-pyridin-4-yl)-methanol, has been synthesized by the reduction of the corresponding methyl ester using lithium aluminum hydride. chemicalbook.com The carbonyl group at the C4 position of the chromone ring can be reduced to a hydroxyl group, yielding a chromanol.

Condensation Reactions with Carbonyl Compounds and Other Reactants

The chromone ring system, particularly at the C3 position, is susceptible to condensation reactions. Studies on 3-formylchromones have shown that they readily condense with various nucleophiles. niscpr.res.in While this compound lacks a formyl group, the presence of an acidic proton at the C3 position could potentially allow for condensation reactions with suitable carbonyl compounds under basic conditions.

The pyridine moiety can also participate in condensation reactions. For instance, the synthesis of 2,4-diaryl-substituted pyridines can be achieved through a condensation approach. researchgate.net The reactivity of the pyridine ring in this compound could be exploited in multicomponent reactions to build more complex heterocyclic systems.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the pyridine ring in this compound suggests its potential participation as a dienophile in inverse-electron-demand Diels-Alder reactions. wikipedia.orgmdpi.com This type of [4+2] cycloaddition involves an electron-rich diene reacting with an electron-poor dienophile. rsc.orgwikipedia.org The chromone ring, specifically the C2-C3 double bond, could also potentially act as a dienophile in cycloaddition reactions.

Furthermore, the molecule could theoretically participate in aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile. wikipedia.orgnih.gov These reactions are powerful tools for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org While specific examples of cycloaddition reactions involving this compound are not extensively documented, the inherent electronic properties of its constituent rings make it a plausible candidate for such transformations.

Rearrangement Reactions

The this compound scaffold can undergo several types of rearrangement reactions, particularly involving the chromone nucleus. One notable example is the amine-promoted rearrangement of azaflavones. A study on 8-azaflavones demonstrated that they rearrange into 7-azaaurones under mild conditions in the presence of primary amines. researchgate.net This suggests that 4'-azaflavone could potentially undergo a similar rearrangement to form an aurone (B1235358) derivative.

The chromone carbonyl group also makes the molecule susceptible to classic rearrangement reactions of ketones. The Baeyer-Villiger rearrangement, involving the oxidation of the ketone to an ester (or lactone for cyclic ketones) by a peroxyacid, is a potential pathway. libretexts.orgnumberanalytics.comyoutube.comyoutube.comnih.gov Similarly, if the aromatic part of the chromone is hydroxylated, a Dakin rearrangement could occur, leading to the formation of a phenol (B47542). hooghlywomenscollege.ac.inorganic-chemistry.orgrsc.orgwikipedia.orgalfa-chemistry.com The Fries rearrangement of a phenolic ester to a hydroxy aryl ketone is another possibility if the chromone were to be derivatized into an ester. hooghlywomenscollege.ac.in

Complexation with Metal Ions and Coordination Chemistry

The presence of both a pyridine nitrogen atom and a carbonyl oxygen atom makes this compound an excellent candidate as a ligand for metal complexation. The pyridine nitrogen acts as a soft donor, while the carbonyl oxygen is a hard donor, allowing for coordination with a variety of metal ions.

Numerous studies have reported the synthesis and characterization of metal complexes with pyridine-based ligands. researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net These complexes exhibit diverse coordination geometries, including octahedral and square planar, depending on the metal ion and other ligands present. For instance, transition metal complexes of 4,5-diazafluoren-9-one, which has a similar bidentate N,N-chelation site, have been prepared with Pd(II), Pt(II), and Zn(II). researchgate.nethkbu.edu.hk Similarly, the coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles has been extensively reviewed, highlighting the versatility of pyridyl-containing ligands in forming mononuclear and polynuclear complexes. researchgate.net The chromone carbonyl group can also participate in coordination, as seen in complexes of 4-hydroxy-3-nitro-2H-chromen-2-one.

The general ability of pyridyl-containing compounds to form stable metal complexes suggests that this compound would readily react with various metal salts to form coordination compounds with interesting structural and potentially catalytic properties.

Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yl 4h Chromen 4 One Derivatives

Impact of Substituent Modifications on In Vitro Biological Activity and Selectivity

The biological profile of 2-(pyridin-4-yl)-4H-chromen-4-one derivatives can be significantly altered by the introduction of various substituents on both the pyridine (B92270) moiety and the chromen-4-one core. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Modifications on the pyridine ring of the this compound scaffold have been shown to be critical for biological activity. The position and nature of the substituents can dramatically influence the compound's interaction with its biological target.

For instance, in the development of c-Met kinase inhibitors, a series of 5-(benzyloxy)pyridin-2(1H)-ones were synthesized with various amides and benzoimidazoles at the C-3 position. This led to the identification of a potent compound with a c-Met IC50 of 12nM. researchgate.net Docking analysis revealed the binding model of this compound with c-Met. researchgate.net Similarly, another study on imidazo[1,2-a]pyridine (B132010) derivatives as c-Met inhibitors identified a selective and potent inhibitor with an IC50 value of 3.9 nM against c-Met kinase. researchgate.net

Furthermore, a study on pyrazol-4-yl-pyridine derivatives as muscarinic acetylcholine (B1216132) receptor M4 (M4) positive allosteric modulators (PAMs) demonstrated that these compounds can directly activate the M4 receptor from the allosteric site. nih.gov This highlights the potential of modifying the pyridine moiety to achieve specific pharmacological effects.

The introduction of different substituents can also impact the compound's bioavailability. For example, in a series of 4-substituted picolinohydrazoamides, the nature of the substituent at the 4-position of the pyridine ring was found to greatly influence the LogP values, which are associated with bioavailability and penetration through biological barriers. nih.gov

The chromen-4-one core offers multiple positions for substitution, and modifications at these sites have been extensively studied to understand their impact on biological activity.

C-3 Position: The nature and size of the substituent at the C-3 position of the chromene scaffold are important for COX-2 inhibitory activity. nih.gov For example, a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives were synthesized, and in vitro studies identified 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one as a potent COX-2 inhibitor with high selectivity. nih.gov

C-4 Position: SAR studies on 4H-chromene-based compounds have revealed that the functional groups at the 4th position are critical for cytotoxic potency. nih.gov For instance, replacing the propargyl functional group at the 4th position with an ethyl or a propyl group resulted in a significant loss of cytotoxicity. nih.gov

C-5 and C-7 Positions: The substitution pattern on the benzo-fused ring of the chromen-4-one core also plays a significant role. In a study of 2-(2-phenylethyl)-4H-chromen-4-one derivatives with anti-inflammatory effects, compounds with methoxy (B1213986) and hydroxy groups at the C-5, C-6, and C-7 positions showed inhibitory effects on NF-κB activation. nih.gov Specifically, 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-[2-(4'-methoxy-phenyl)ethyl]chromone were effective in inhibiting NF-κB activation and suppressing LPS-induced nitric oxide production. nih.gov

The following table summarizes the impact of various substituents on the chromen-4-one core:

Table 1: Impact of Substituents on the Chromen-4-one Core

| Position | Substituent | Biological Activity | Reference |

| C-3 | Benzyloxy | Potent and selective COX-2 inhibition | nih.gov |

| C-4 | Propargyl | Critical for cytotoxic potency | nih.gov |

| C-5, C-6, C-7 | Methoxy, Hydroxy | Inhibition of NF-κB activation, anti-inflammatory effects | nih.gov |

The introduction of linker groups and other peripheral modifications can further refine the pharmacological profile of this compound derivatives.

For instance, the use of a phosphoramidate (B1195095) linker with a strategically positioned pyridinyl group has been explored for pH-sensitive drug delivery. nih.gov The rate of hydrolysis of the linker is influenced by the pKa values of both the amine in the payload and the pyridinyl group, allowing for tunable release rates. nih.gov

In the design of c-Met kinase inhibitors, different linker moieties were investigated, including 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide, and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide. nih.gov The study found that the 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide was the preferred linker. nih.gov

Furthermore, a study on 2,4-disubstituted pyrimidine (B1678525) derivatives as cholinesterase inhibitors demonstrated that the steric and electronic properties at the C-2 position, where different aliphatic heterocycloalkyl rings were introduced, played a critical role in inhibitory potency and selectivity. sigmaaldrich.com

Rational Design Strategies Based on SAR Insights

The knowledge gained from SAR studies provides a foundation for the rational design of new and improved this compound derivatives with enhanced biological activity and selectivity.

One successful strategy involves the use of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. This approach was used in the design of imidazo[1,2-a]pyridine derivatives as c-Met inhibitors. researchgate.net

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful tool. By understanding the binding mode of a lead compound, medicinal chemists can design new derivatives that make more favorable interactions with the target, leading to improved potency. For example, docking studies were used to understand the binding mode of a potent 5-(benzyloxy)pyridin-2(1H)-one derivative with c-Met, guiding further optimization. researchgate.net

Furthermore, the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors was based on the essential pharmacophoric features of known inhibitors. nih.gov By modifying the terminal hydrophobic head, the hydrophobic tail, and the flat hetero-aromatic system, researchers were able to develop potent inhibitors of both wild-type and mutant EGFR. nih.gov

The following table highlights some of the rational design strategies employed for this class of compounds:

Table 2: Rational Design Strategies

| Strategy | Application | Outcome | Reference |

| Bioisosteric Replacement | Design of c-Met inhibitors | Identification of potent and selective inhibitors | researchgate.net |

| Structure-Based Drug Design | Optimization of c-Met inhibitors | Understanding of binding mode and improved potency | researchgate.net |

| Pharmacophore-Based Design | Development of EGFR inhibitors | Potent inhibitors of wild-type and mutant EGFR | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. dovepress.comfiveable.mepeerj.comslideshare.net This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

In the context of this compound derivatives, ligand-based pharmacophore models can be developed by aligning a set of active compounds and extracting the common chemical features that are essential for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

For example, a five-point pharmacophore model was developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. nih.gov The model, which consisted of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, successfully explained the SAR of these compounds and was used to guide the design of new inhibitors. nih.gov

Ligand-based drug design can also involve the use of quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical properties of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Furthermore, molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target protein, can be used in conjunction with pharmacophore modeling to refine the binding mode of the designed compounds and to identify key interactions that contribute to their activity. nih.gov

Advanced Applications and Future Research Directions for 4h Chromen 4 One Scaffolds

Development as Multi-Target-Directed Ligands (MTDLs) in Complex Diseases

The "one-molecule, one-target" paradigm has often proven insufficient for treating multifactorial diseases like Alzheimer's disease (AD), which involve complex pathological pathways. ebi.ac.ukacs.org This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules capable of modulating multiple biological targets simultaneously. acs.orgnih.gov The 4H-chromen-4-one scaffold has emerged as a valuable framework for creating such MTDLs, particularly for neurodegenerative disorders. ebi.ac.uknih.gov

Researchers have successfully developed chromone-based derivatives that act as potent inhibitors of both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), key enzymes implicated in the progression of Alzheimer's disease. ebi.ac.uk The strategy involves functionalizing the chromone (B188151) core to achieve balanced activity against these targets. For instance, a library of chromone derivatives was synthesized and screened, leading to the identification of promising MTDLs with favorable permeability and toxicological profiles. ebi.ac.uk

These findings underscore the potential of the chromone scaffold as a foundational structure for developing MTDLs. The ability to systematically modify the core at various positions allows for the fine-tuning of inhibitory activities against a selected panel of disease-relevant targets.

Table 1: Examples of 4H-Chromen-4-one-Based Multi-Target-Directed Ligands for Alzheimer's Disease

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Compound 9a | hAChE | 0.21 | 0.19 | ebi.ac.uk |

| hMAO-A | 0.94 | 0.057 | ebi.ac.uk | |

| hMAO-B | 3.81 | 0.48 | ebi.ac.uk | |

| Compound 23a | hAChE | Low µM | - | ebi.ac.uk |

| hBChE | Low µM | - | ebi.ac.uk |

IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant. h: human.

Applications in Chemical Biology as Probes and Sensors

The unique photophysical properties of the 4H-chromen-4-one scaffold make it an excellent candidate for the development of chemical tools for biological research. aip.org

Chromene derivatives are foundational to a range of fluorescent molecules used for sensing and bioimaging. aip.org The 4H-chromen-4-one skeleton, in particular, is present in various fluorophores that exhibit desirable characteristics such as tunable emission wavelengths, high fluorescence quantum yields, large Stokes shifts, and excellent photostability. aip.org These properties are crucial for developing sensitive and selective fluorescent probes for biologically relevant analytes. aip.orgnih.gov

For example, derivatives like dicyanomethylene-4H-chromene have attracted significant attention due to their long emission wavelengths (often >600 nm), making them suitable for applications in complex biological environments. aip.orgnih.gov Researchers have engineered these probes to detect specific molecules like hydrogen sulfide (B99878) (H₂S), a vital biological messenger, even in acidic environments typical of some disease states. rsc.org The design strategy often involves incorporating a recognition site that, upon interaction with the analyte, triggers a change in the fluorophore's emission, providing a "turn-on" or ratiometric response. aip.orgnih.gov

The photophysical properties of certain 4H-chromen-4-one derivatives are highly sensitive to their local environment, particularly to hydrogen bonding interactions. This sensitivity has been harnessed to create fluorescent probes that can report on the H-bonding capacity of their surroundings. researchgate.net

Specifically, 3-hydroxychromone derivatives have been developed as H-bond-sensitive fluorescent probes. researchgate.net These molecules can exhibit excited-state intramolecular proton transfer (ESIPT), a process that is modulated by external hydrogen bonds. nih.gov By analyzing the changes in the fluorescence emission spectra, such as the ratio of different emission bands, researchers can gain insights into the hydrogen-bonding environment within binary solvent mixtures or complex biological systems. researchgate.net The ability to sense these subtle noncovalent interactions is critical for understanding molecular recognition events and enzymatic reaction mechanisms. nih.gov

Potential in Agrochemical Development (e.g., Plant Disease Control)

The development of new and effective pesticides is crucial for modern agriculture to protect crops from diseases and pests. nih.govnouryon.com While the 4H-chromen-4-one scaffold is well-known for its diverse biological activities in a medicinal context, its potential in agrochemical development is an area of growing interest. nih.govresearchgate.net The structural diversity and synthetic tractability of chromone derivatives make them attractive candidates for screening as potential fungicides, herbicides, or insecticides. researchgate.net

The search for novel modes of action is a key driver in pesticide research to combat the emergence of resistance. nih.gov Natural products often provide inspiration for new agrochemical scaffolds. Given that the chromone core is present in many natural products, it represents a promising starting point for the design of new agrochemicals. aip.org The functionalization of the 4H-chromen-4-one ring system can lead to compounds with selective activity against plant pathogens while potentially having favorable environmental profiles. Although this application is less explored compared to its pharmaceutical uses, the inherent bioactivity of the scaffold suggests that it is a valuable, yet underexploited, resource for agrochemical discovery. mdpi.com

Emerging Applications in Material Sciences and Catalysis

The utility of the 4H-chromen-4-one scaffold extends beyond biological applications into the realm of material sciences and catalysis. The conjugated π-system and the presence of heteroatoms give these molecules interesting electronic and photophysical properties that can be exploited in the design of advanced materials.

One notable application is in the development of dye-sensitized solar cells (DSSCs). Dicyanomethylene-4H-chromene derivatives, known for their strong absorption in the visible spectrum and long-wavelength emission, have been investigated for this purpose. aip.org Their photostability and tunable electronic properties are advantageous for creating efficient light-harvesting materials. nih.gov

In the field of catalysis, the 4H-chromen-4-one structure can serve as a ligand for metal catalysts. The carbonyl and ether oxygen atoms can coordinate with metal ions, and the aromatic system can be functionalized to influence the steric and electronic properties of the resulting metal complex. While this area is still emerging, the potential to create novel catalysts for organic synthesis using chromone-based ligands is a promising field for future investigation. The synthesis of chiral 4H-chromene derivatives through catalytic enantioselective reactions also highlights the interaction of this scaffold with catalytic systems. acs.org

Future Perspectives and Unexplored Research Avenues for 2-(Pyridin-4-yl)-4H-chromen-4-one

The specific compound, this compound, combines the 4H-chromen-4-one scaffold with a pyridine (B92270) ring, a common motif in medicinal chemistry and coordination chemistry. This unique combination presents several exciting, yet largely unexplored, research avenues.

Advanced MTDLs: Building on the success of the general chromone scaffold in developing MTDLs for neurodegenerative diseases, the pyridine nitrogen in this compound offers an additional site for modification or a key interaction point with biological targets. ebi.ac.uknih.gov Future research could focus on creating derivatives of this compound to target a new combination of proteins involved in complex diseases, potentially expanding beyond Alzheimer's to other neurodegenerative or inflammatory conditions.

Metal-Based Therapeutics and Catalysts: The pyridine moiety is an excellent metal-coordinating ligand. This opens up the possibility of developing metal complexes of this compound. These complexes could be investigated as novel anticancer agents, building on the known cytotoxic activity of some chromone derivatives, or as catalysts for specific chemical transformations. nih.gov

pH-Sensing Probes: The pyridine nitrogen has a pKa that can make its protonation state sensitive to the pH of the surrounding environment. This suggests that this compound could be a starting point for the rational design of novel pH-sensitive fluorescent probes. nih.gov Such probes would be valuable tools for studying cellular compartments with distinct pH values, like lysosomes or endosomes.

Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond acceptors (carbonyl oxygen, pyridine nitrogen) and potential C-H donors allows this compound to participate in specific intermolecular interactions, such as hydrogen bonding. researchgate.net Exploring the crystal engineering of this molecule and its derivatives could lead to new materials with tailored solid-state properties, such as specific packing arrangements or porosity.

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)-4H-chromen-4-one, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, reacting 2-hydroxyacetophenone derivatives with pyridine-4-carbaldehyde under basic conditions (e.g., NaOH in ethanol) generates the chalcone intermediate, which undergoes oxidative cyclization using hydrogen peroxide (H₂O₂) to form the chromen-4-one core . Alternative routes involve microwave-assisted synthesis to reduce reaction time and improve yield . Purity can be optimized via recrystallization in ethanol or methanol, monitored by HPLC with UV detection (λ = 254 nm).

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridyl protons at δ 8.5–8.7 ppm, chromenone carbonyl at ~175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.076) .

- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions using SHELX programs (e.g., SHELXL for refinement) .

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Employ agar diffusion and broth microdilution assays:

- Agar Diffusion : Measure zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .

- MIC Determination : Use 96-well plates with serial dilutions (0.5–128 µg/mL) and resazurin as a viability indicator. Validate with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Synthetic Validation : Confirm compound purity and stereochemistry via HPLC and single-crystal XRD .

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalize to reference compounds.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., cytochrome P450) .

Q. What strategies enhance the compound’s utility in fluorescence-based sensing applications?

- Methodological Answer : Modify the chromenone core with electron-withdrawing groups (e.g., dinitrophenoxy) to improve selectivity. For example:

- Probe Design : Synthesize derivatives like 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one for H₂S detection. Validate via fluorescence quenching studies (λₑₓ = 365 nm, λₑₘ = 450 nm) .

- Solvent Optimization : Use DMSO/PBS (1:9 v/v) to balance solubility and quantum yield .

Q. How can spectral discrepancies (e.g., unexpected NMR shifts) be investigated?

- Methodological Answer :

- Tautomerism Analysis : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian 09 at B3LYP/6-31G* level) .

- Impurity Profiling : Use LC-MS/MS to identify byproducts from incomplete cyclization or oxidation .

- Database Cross-Validation : Reference NIST Chemistry WebBook for standardized IR and UV-Vis spectra .

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

- Methodological Answer :

- Twinning/Disorder : Use TWINABS for data scaling and SHELXL for disorder modeling (e.g., partial occupancy of solvent molecules) .

- Data Validation : Check R-factor convergence (<5% discrepancy) and apply Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.